9-Pohsa

Descripción general

Descripción

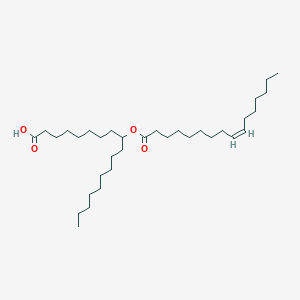

9-Palmitoleoyl-9-hydroxystearic acid (9-Pohsa) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). These compounds are endogenous lipids that have been recently discovered and are influenced by dietary changes such as fasting and high-fat diets. This compound consists of palmitoleic acid connected at the hydroxy stearic acid’s 9th position . This compound has shown potential in enhancing insulin sensitivity, promoting glucose tolerance, and exerting anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Pohsa involves the esterification of palmitoleic acid with 9-hydroxystearic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond . The process can be summarized as follows:

Reactants: Palmitoleic acid and 9-hydroxystearic acid.

Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide).

Reaction Conditions: Elevated temperature (around 60-80°C) and atmospheric pressure.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Análisis De Reacciones Químicas

Types of Reactions

9-Pohsa undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of this compound can yield saturated fatty acids.

Substitution: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield palmitoleic acid and 9-hydroxystearic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated fatty acids.

Substitution: Palmitoleic acid and 9-hydroxystearic acid.

Aplicaciones Científicas De Investigación

9-Pohsa has a wide range of scientific research applications, including:

Chemistry

Analytical Chemistry: Used as a standard for the quantification of FAHFAs in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Biology

Metabolic Studies: Investigated for its role in enhancing insulin sensitivity and glucose tolerance in animal models.

Inflammation Research: Studied for its anti-inflammatory effects, particularly in liver inflammation models.

Medicine

Diabetes Research: Potential therapeutic agent for managing metabolic syndrome and diabetes due to its insulin-sensitizing properties.

Cardiovascular Research: Explored for its protective effects against cardiovascular diseases by modulating lipid metabolism.

Industry

Mecanismo De Acción

The mechanism of action of 9-Pohsa involves several molecular targets and pathways:

Insulin Sensitivity: This compound enhances insulin sensitivity by activating the Glut4 glucose transporter in adipose tissue.

Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-kB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Lipid Metabolism: Modulates lipid metabolism by influencing the levels of circulating fatty acids and their derivatives.

Comparación Con Compuestos Similares

Similar Compounds

9-Oleoyl-9-hydroxystearic acid (9-Oahsa): Similar structure but with oleic acid instead of palmitoleic acid.

5-Palmitoleoyl-5-hydroxystearic acid (5-Pohsa): Esterification at the 5th position instead of the 9th.

Uniqueness of 9-Pohsa

Enhanced Insulin Sensitivity: This compound has shown superior effects in enhancing insulin sensitivity compared to other FAHFAs.

Anti-inflammatory Properties: It exhibits stronger anti-inflammatory effects by effectively inhibiting NF-kB activation.

Actividad Biológica

9-POHSA (9-Palmitoleic Acid Hydroxy Palmitic Acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, which has gained attention for its diverse biological activities, particularly in metabolic and inflammatory processes. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from palmitoleic acid and is recognized for its role in various physiological functions. It exhibits anti-inflammatory properties and has been implicated in improving metabolic health, particularly concerning insulin sensitivity and glucose metabolism.

-

Anti-inflammatory Effects :

- This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages .

- A study demonstrated that pretreatment with this compound significantly decreased LPS-induced TNF-α expression in rat models, suggesting its potential as an anti-inflammatory agent .

-

Metabolic Regulation :

- Research indicates that this compound improves glucose tolerance and insulin sensitivity, contributing to better metabolic health outcomes. It has been shown to enhance insulin-mediated suppression of free fatty acid release from white adipose tissue (WAT) and improve hepatic glucose production suppression .

- In animal models, administration of this compound resulted in decreased inflammation in adipose tissue, which is crucial for maintaining insulin sensitivity .

-

Cellular Effects :

- The compound's effects on cell migration and cytokine production have been explored extensively. For instance, this compound was found to prevent cell migration induced by LPS, indicating its protective role against inflammatory responses in liver cells .

- Flow cytometry analyses revealed that intracellular reactive oxygen species (ROS) are involved in the upregulation of connective tissue growth factor (CTGF), which is mitigated by this compound treatment .

Study on Inflammatory Response

A significant study investigated the impact of this compound on LPS-induced inflammation in RAW 264.7 macrophage-like cells. The results indicated that:

- Cytokine Production : this compound treatment led to a marked reduction in pro-inflammatory cytokines compared to untreated controls.

- Cell Viability : Cell viability was preserved even at higher concentrations of LPS when treated with this compound .

Metabolic Health Study

In a clinical context, a study involving bariatric surgery patients showed that levels of FAHFAs, including this compound, were significantly altered post-surgery. The findings included:

- Weight Loss Correlation : Patients exhibited a median weight loss of approximately 39.5 kg, alongside improved metabolic parameters such as decreased fasting glucose and insulin levels.

- Increased FAHFAs : Post-surgery levels of 9-OAHSA increased significantly, highlighting the potential role of FAHFAs in metabolic recovery following weight loss interventions .

Data Summary

Propiedades

IUPAC Name |

9-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXRHEIVUHPWLL-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214233 | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-43-4 | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.